Lithium, tridecyl-

Organolithium Metallate Rearrangement Sphingosine Synthesis

Lithium tridecyl- (CAS 195137-26-9), also referred to as tridecyllithium, is a primary organolithium reagent bearing a linear C13 alkyl chain. As a strong nucleophile and base, it serves as a source of the tridecyl carbanion equivalent, enabling the installation of long hydrocarbon moieties into organic frameworks.

Molecular Formula C13H27Li
Molecular Weight 190.3 g/mol
CAS No. 195137-26-9
Cat. No. B12571562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium, tridecyl-
CAS195137-26-9
Molecular FormulaC13H27Li
Molecular Weight190.3 g/mol
Structural Identifiers
SMILES[Li+].CCCCCCCCCCCC[CH2-]
InChIInChI=1S/C13H27.Li/c1-3-5-7-9-11-13-12-10-8-6-4-2;/h1,3-13H2,2H3;/q-1;+1
InChIKeyICKZZSZFPMMUOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lithium tridecyl- (CAS 195137-26-9): An Organolithium Reagent for Long-Chain Alkyl Introduction


Lithium tridecyl- (CAS 195137-26-9), also referred to as tridecyllithium, is a primary organolithium reagent bearing a linear C13 alkyl chain . As a strong nucleophile and base, it serves as a source of the tridecyl carbanion equivalent, enabling the installation of long hydrocarbon moieties into organic frameworks. This reagent is primarily employed in academic and industrial settings for carbon-carbon bond formation, where the extended alkyl group imparts distinct physicochemical properties compared to shorter-chain organolithium homologs [1].

1
Alkyl chain installation
Delivers a linear C13 carbanion equivalent for C–C bond formation and lipophilicity tuning
2
Sphingolipid synthesis
Key nucleophile in metallate rearrangement routes to D-erythro-sphingosine and ceramide
3
Long-chain probe
Supports organolithium structure-reactivity studies with extended alkyl steric/electronic profile

Why Tridecyllithium (195137-26-9) Cannot Be Replaced by Shorter-Chain Alkyllithiums


Organolithium reagents are not universally interchangeable; the length and structure of the alkyl ligand critically dictate reactivity, selectivity, and product properties. Replacing tridecyllithium with a shorter-chain analog (e.g., n-butyllithium or n-hexyllithium) in a reaction designed to install a long alkyl chain will fundamentally alter the target molecule's lipophilicity, melting point, solubility, and biological activity [1]. Furthermore, the steric and electronic environment of the C13 chain can influence the stability and aggregation state of the organolithium species in solution, impacting reaction kinetics and the yield of desired products in metallate rearrangements and cross-coupling reactions [2]. Simply substituting a different alkyllithium reagent jeopardizes the entire synthetic sequence and the intended properties of the final compound.

Property
Tridecyllithium (target)
Shorter alkyllithium (e.g., n-BuLi)
Chain length
Linear C13
C4–C6
Product lipophilicity
High; may support membrane interaction studies
Low; truncated analogs may lose target engagement
Aggregation & reactivity
Chain-length-dependent solution behavior
Different aggregation state; may reduce yield and selectivity

Quantitative Differentiation of Lithium tridecyl- (195137-26-9): Evidence-Based Selection Guide


Alkenylsilane Yield in 1,2-Metallate Rearrangement: Tridecyllithium vs. Shorter Alkyl Reagents

In the synthesis of D-erythro-sphingosine, a key step involves a 1,2-metallate rearrangement of a higher-order cuprate derived from an α-lithiated glycal and an alkyllithium reagent. When employing tridecyllithium (4.4 equiv.), the desired alkenylsilane product (10) was generated in a 60–68% overall yield after aqueous workup [1]. While this study does not directly compare yields with other alkyllithiums in the same paper, the reported yield establishes a performance benchmark for this complex transformation. In contrast, literature for analogous rearrangements using shorter alkyl chains often report lower yields, though direct cross-study comparison is complicated by differing substrates. This yield range, achieved with a long-chain alkyl reagent, indicates its viability for generating complex sphingolipid precursors.

Alkenylsilane yield
Reported
60–68% overall yield
Reported yield benchmark in sphingosine metallate rearrangement
No direct comparator in source; cross-study yield comparisons limited
Organolithium Metallate Rearrangement Sphingosine Synthesis

Molecular Properties Differentiating Tridecyllithium from n-Butyllithium

Lithium tridecyl- (C13H27Li) possesses a molecular weight of 190.3 g/mol, compared to 64.06 g/mol for n-butyllithium (C4H9Li) [1]. The calculated LogP (octanol-water partition coefficient) for the parent alkane (tridecane) is significantly higher than that of butane, directly translating to increased lipophilicity of the installed alkyl chain. This difference in molecular weight and lipophilicity profoundly impacts the solubility and phase transfer of the reagent and its reaction products. While no direct kinetic data exists, class-level inference suggests that the increased steric bulk of the C13 chain may also moderate the nucleophilicity of the carbanion center relative to smaller alkyl lithium reagents, potentially enhancing selectivity in certain transformations [2].

Molecular weight
Class-level
190.3 vs 64.06 g/mol (~3× larger)
Higher lipophilicity; impacts solubility and phase transfer of products
Class-level inference; direct kinetic data not available
Physical Chemistry Organometallic Reagent Selection

Role in Ceramide Synthesis: A Unique Application for Long-Chain Alkyl Introduction

Tridecyllithium is specifically employed as the nucleophilic partner in the synthesis of D-erythro-ceramide, a key sphingolipid involved in cell signaling [1]. The success of this synthesis hinges on the reagent's ability to deliver a C13 alkyl chain, which, after subsequent transformations, forms the long-chain base of the sphingosine backbone. While other long-chain alkyllithiums (e.g., decyllithium, undecyllithium) could conceptually deliver similar chains, tridecyllithium is the documented reagent for this specific route, providing a 13-carbon unit that is essential for the biological activity of the final ceramide product. Shorter-chain alkyllithiums would yield truncated, inactive sphingosine analogs. This application demonstrates the irreplaceable role of tridecyllithium in generating biologically relevant long-chain lipids.

Ceramide synthesis
Reported
D-erythro-ceramide formation enabled
Product identity depends on exact C13 chain; substitution yields inactive truncated analog
Route-specific; requires verification of chain-length fidelity
Sphingolipid Synthesis Bioactive Lipids Ceramide

Lithium tridecyl- (195137-26-9): Recommended Procurement and Application Scenarios


Synthesis of Sphingosine and Ceramide Analogs via 1,2-Metallate Rearrangement

Procure Lithium tridecyl- when following the established synthetic route for D-erythro-sphingosine and ceramide involving a higher-order cuprate and 1,2-metallate rearrangement [1]. The 60-68% yield for the key alkenylsilane intermediate demonstrates its viability in this complex, multi-step sequence. Researchers targeting natural sphingolipids or their analogs for biological studies should use this specific reagent to ensure the correct alkyl chain length is installed, as substitution will yield inactive compounds.

Introduction of a C13 Lipophilic Chain into Small Molecules for Property Modulation

Use tridecyllithium in nucleophilic additions or cross-coupling reactions where the introduction of a long, linear C13 hydrocarbon tail is required to modulate a compound's lipophilicity (LogP), membrane permeability, or solubility in non-polar media. Compared to n-butyllithium (MW 64 g/mol), tridecyllithium's MW of 190 g/mol provides a significantly larger and more hydrophobic group, which is critical for tuning physicochemical properties in drug discovery and material science .

Academic Research in Organolithium Reactivity and Structure-Activity Relationships

Lithium tridecyl- serves as a model substrate for investigating the influence of alkyl chain length on organolithium aggregation state, solution structure, and reactivity. Its distinct steric and electronic profile compared to short-chain alkyllithiums makes it a valuable tool for mechanistic studies and for exploring structure-reactivity relationships in nucleophilic addition and metallation reactions [2]. Researchers in organometallic chemistry may procure this reagent to systematically probe these effects.

Application
Selection Property
Validation Focus
Sphingolipid analog synthesis (metallate rearrangement)
C13 alkyl chain delivery for native scaffold
Product yield and identity verification
Lipophilicity modulation of small molecules
High hydrophobicity and long-chain installation
LogP, solubility, and membrane interaction profiling
Organolithium structure-reactivity studies
Distinct aggregation and steric profile vs. short-chain analogs
Reactivity patterns and kinetic comparison

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